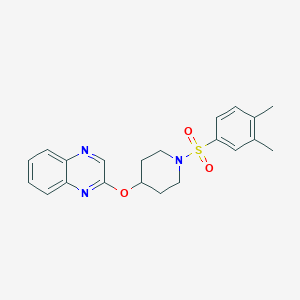

2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline is a synthetic compound with a molecular formula of C23H27N3O3S. It is commonly referred to as DPQ and is used in scientific research applications. This compound has gained significant interest due to its potential in treating various diseases, including cancer and neurodegenerative disorders.

Applications De Recherche Scientifique

Green Synthesis and Chemical Characterization

Researchers have developed efficient and environmentally friendly methods for synthesizing quinoxaline derivatives, including structures related to "2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline". For instance, dimethyl sulfoxide has been utilized in one-pot synthesis strategies to create a variety of N-heterocycle-fused quinoxalines with moderate to excellent yields. This showcases the compound's utility in generating structurally diverse quinoxalines under green chemistry principles (Xie et al., 2017).

Antimicrobial Applications

Quinoxaline derivatives, including those structurally similar to "2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline", have been investigated for their antimicrobial properties. A study described the synthesis and characterization of novel quinoxaline sulfonamides, which exhibited significant antibacterial activity against various bacterial strains, highlighting the potential of quinoxaline compounds in developing new antibacterial agents (Alavi et al., 2017).

Material Science and Catalysis

Quinoxaline compounds have been explored for their roles in material science and as catalysts in chemical reactions. The synthesis of substituted piperidines from N,N-Bis[(benzotriazol-1-yl)methyl]amines, which may include derivatives similar to the specified compound, has demonstrated the versatility of quinoxaline structures in facilitating complex chemical transformations, potentially leading to applications in catalysis and material synthesis (Katritzky et al., 1999).

Crystal and Molecular Structure Analysis

The detailed crystal and molecular structure analyses of quinoxaline derivatives, including compounds akin to "2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline", have provided insights into their chemical properties and interactions. Such studies are crucial for understanding the compound's behavior in various environments and can aid in the design of quinoxaline-based materials with specific characteristics (Naveen et al., 2015).

Propriétés

IUPAC Name |

2-[1-(3,4-dimethylphenyl)sulfonylpiperidin-4-yl]oxyquinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-15-7-8-18(13-16(15)2)28(25,26)24-11-9-17(10-12-24)27-21-14-22-19-5-3-4-6-20(19)23-21/h3-8,13-14,17H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLXXPGDXVQTSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-methyl-N-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]quinoline-4-carboxamide](/img/structure/B2565537.png)

![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2565538.png)

![6-Tert-butyl-2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2565539.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide](/img/structure/B2565546.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2565550.png)